molecular formula C12H14ClNO3S B1407455 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride CAS No. 1316066-05-3

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B1407455
CAS No.: 1316066-05-3
M. Wt: 287.76 g/mol
InChI Key: HMFHDKLYJLEKDU-UHFFFAOYSA-N
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Description

“1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound with the IUPAC name 1-acetyl-3-methylindoline-6-sulfonyl chloride . It has a molecular weight of 273.74 . Indoles, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 273.74 . Other physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Bioconjugation

A study by Pham, Medarova, and Moore (2005) developed a water-soluble 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid (dye 2) via an asymmetric approach. This dye exhibited a 2-fold increase in quantum yield compared to its predecessor and showed promise for applications in developing molecular-based beacons for cancer detection through in vivo optical imaging Pham, Medarova, & Moore, 2005.

Chemical Synthesis Protocols

Janosik et al. (2006) described the efficient sulfonation of various 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile. This development allowed for the direct synthesis of corresponding 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides, facilitating easy conversion to various sulfonamide derivatives. This method represents a clean and operationally simple protocol Janosik et al., 2006.

Molecular Aggregation Studies

A study by Berlepsch and Böttcher (2015) investigated the aggregation behavior of an Indocyanine Cy5 dye, demonstrating the transition from strong to weak molecular coupling. This research contributes to our understanding of dye aggregation in aqueous solutions and its implications for molecular design and application in various scientific fields Berlepsch & Böttcher, 2015.

Properties

IUPAC Name

1-acetyl-3,3-dimethyl-2H-indole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-8(15)14-7-12(2,3)10-5-4-9(6-11(10)14)18(13,16)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHDKLYJLEKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)Cl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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